molecular formula C11H9F3O2 B12067562 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene

1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene

Cat. No.: B12067562
M. Wt: 230.18 g/mol
InChI Key: XXJVVINJZFTJPK-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of an ethoxy group, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where an ethylating agent such as ethyl iodide (C2H5I) is used in the presence of a base.

Industrial production methods may involve continuous flow processes to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-trifluoromethoxybenzene: This compound lacks the ethoxy group, which can influence its reactivity and applications.

    1-Bromo-4-trifluoromethoxybenzene: This compound contains a bromine atom instead of an ethynyl group, affecting its chemical properties and reactivity.

    1-Ethynyl-2-trifluoromethoxybenzene: This compound has the trifluoromethoxy group in a different position on the benzene ring, which can influence its chemical behavior.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

1-ethoxy-2-ethynyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H9F3O2/c1-3-8-7-9(16-11(12,13)14)5-6-10(8)15-4-2/h1,5-7H,4H2,2H3

InChI Key

XXJVVINJZFTJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)C#C

Origin of Product

United States

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